molecular formula C13H15NO3 B12558764 Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate CAS No. 143813-84-7

Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate

Cat. No.: B12558764
CAS No.: 143813-84-7
M. Wt: 233.26 g/mol
InChI Key: CQRAJYRRRAJAEE-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:

  • Ethyl 2-methylindole-3-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • Methyl indole-5-carboxylate

These compounds share similar structural features but may differ in their specific chemical properties and biological activities.

Properties

CAS No.

143813-84-7

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)11-12(16-3)9-7-8(2)5-6-10(9)14-11/h5-7,14H,4H2,1-3H3

InChI Key

CQRAJYRRRAJAEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)OC

Origin of Product

United States

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